

# (S)-2-(Phenoxymethyl)morpholine: Synthesis and Characterization Guide

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## Compound of Interest

Compound Name: (S)-2-(phenoxymethyl)morpholine

Cat. No.: B8524709

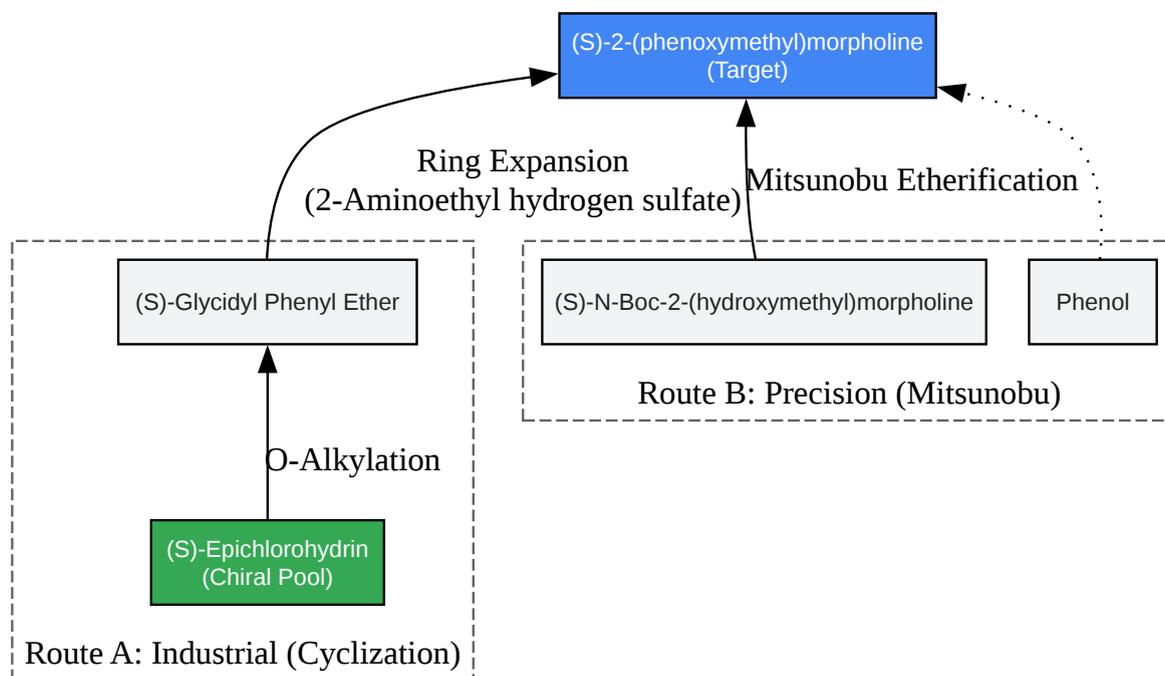
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## Executive Summary

- Target Molecule: **(S)-2-(phenoxymethyl)morpholine**
- CAS Number: 1986514-05-9 (HCl salt), 56287-61-7 (S-isomer generic)
- Molecular Formula: C<sub>11</sub>H<sub>15</sub>NO<sub>2</sub>
- Molecular Weight: 193.24 g/mol
- Key Application: Chiral building block for (S,S)-Reboxetine and related bioactive morpholine analogs.[1]
- Stereochemical Criticality: The biological activity of the final NRI drug often depends strictly on the (S,S)-configuration. Maintaining the integrity of the (S)-chiral center at the C2 position of the morpholine ring is the primary synthetic challenge.

## Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the molecule into readily available chiral pool precursors.



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Figure 1: Retrosynthetic strategies for (S)-2-(phenoxyethyl)morpholine.

## Route 1: Industrial Synthesis (Epichlorohydrin Route)

Best for: Large-scale production, cost-efficiency. Mechanism: Nucleophilic substitution followed by intramolecular cyclization.

### Phase 1: Synthesis of (S)-Glycidyl Phenyl Ether

This step requires careful control to prevent racemization of the epoxide.

- Reagents: Phenol (1.0 eq), (S)-Epichlorohydrin (1.2 eq),  $K_2CO_3$  (1.5 eq), Acetone/Acetonitrile.
- Protocol:
  - Dissolve phenol (9.4 g, 100 mmol) and  $K_2CO_3$  (20.7 g, 150 mmol) in acetonitrile (150 mL).

- Heat to reflux for 30 minutes to form the phenoxide.
- Cool to 60°C and add (S)-epichlorohydrin (11.1 g, 120 mmol) dropwise over 1 hour.
- Reflux for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).
- Workup: Filter solids, concentrate filtrate, and partition between water/DCM. Dry organic layer (Na<sub>2</sub>SO<sub>4</sub>) and concentrate.
- Purification: Vacuum distillation or column chromatography.
- Yield: ~85-90%.
- Stereochemistry Note: The reaction proceeds primarily via S<sub>N</sub>2 attack at the primary carbon (CH<sub>2</sub>Cl), retaining the chiral center configuration.

## Phase 2: Morpholine Ring Formation

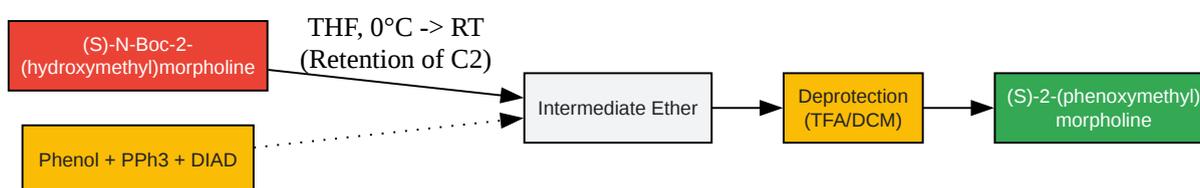
- Reagents: (S)-Glycidyl Phenyl Ether, 2-Aminoethyl hydrogen sulfate, NaOH, Toluene/Water (Biphasic).
- Protocol:
  - Dissolve (S)-glycidyl phenyl ether (15.0 g, 100 mmol) in toluene (100 mL).
  - Prepare a solution of NaOH (16.0 g, 400 mmol) in water (50 mL).
  - Add 2-aminoethyl hydrogen sulfate (15.5 g, 110 mmol) to the aqueous base; stir until dissolved.
  - Mix the organic and aqueous phases. Heat to 60°C with vigorous stirring (Phase Transfer Catalyst like TBAB can be added, 5 mol%).
  - Reaction: Stir at 60°C for 12 hours. The amine opens the epoxide (at the terminal CH<sub>2</sub>), and the resulting alkoxide displaces the sulfate group to close the ring.
  - Workup: Separate phases. Extract aqueous layer with toluene. Wash combined organics with brine.

- Isolation: Acidify with HCl/MeOH to precipitate the hydrochloride salt or concentrate for the free base.
- Yield: ~65-75%.

## Route 2: Precision Synthesis (Mitsunobu Coupling)

Best for: High enantiomeric excess (>99% ee), library generation, or when starting from the morpholine scaffold.

### Workflow Diagram



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Figure 2: Mitsunobu coupling workflow. Note: Reaction at the primary alcohol retains the stereochemistry of the adjacent C2 center.

### Protocol

- Preparation: Dissolve (S)-4-N-Boc-2-hydroxymethylmorpholine (1.0 eq) and Triphenylphosphine (PPh<sub>3</sub>, 1.5 eq) in anhydrous THF under Nitrogen. Cool to 0°C.<sup>[2][3][4]</sup>
- Addition: Add Phenol (1.1 eq). Then, add Diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 20 minutes.
  - Expert Insight: Maintain temperature <5°C during DIAD addition to minimize side reactions.
- Reaction: Allow to warm to Room Temperature (RT) and stir for 12–16 hours.

- Workup: Concentrate THF. Triturate residue with cold Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO). Filter.
- Deprotection: Dissolve the filtrate (Boc-intermediate) in DCM (10 vol). Add Trifluoroacetic acid (TFA, 5 vol). Stir 2 hours.
- Neutralization: Quench with sat. NaHCO<sub>3</sub>, extract with DCM.
- Purification: Flash chromatography (DCM:MeOH:NH<sub>4</sub>OH 90:9:1).

## Characterization & Validation

### Spectroscopic Data (Free Base)

Technique	Parameter	Observed Data (Expected)
1H NMR	Solvent	CDCl <sub>3</sub> , 400 MHz
Aromatic	7.25–7.30 (m, 2H), 6.90–7.00 (m, 3H)	
C2-H	3.85–3.95 (m, 1H, chiral center)	
Ph-O-CH <sub>2</sub>	3.98 (dd, 1H), 4.05 (dd, 1H)	
Ring CH <sub>2</sub>	2.80–3.10 (m, 4H, N-CH <sub>2</sub> ), 3.60–3.75 (m, 2H, O-CH <sub>2</sub> )	
NH	1.80 (br s, 1H)	
13C NMR	Aromatic	158.5, 129.5, 121.0, 114.5
Aliphatic	76.2 (C2), 69.5 (Ph-O-CH <sub>2</sub> ), 66.8 (C6), 46.0 (C3), 45.2 (C5)	
Mass Spec	ESI+	[M+H] <sup>+</sup> = 194.12 m/z

## Chiral HPLC Method

To validate the (S)-enantiomer purity against the (R)-enantiomer.

- Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 μm).

- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[5]
- Flow Rate: 1.0 mL/min.[6]
- Detection: UV @ 220 nm or 270 nm.
- Retention Times (Approx):
  - (S)-Enantiomer: ~12.5 min
  - (R)-Enantiomer: ~15.2 min
  - Note: Order may reverse depending on specific column lot; confirm with racemic standard.

## Troubleshooting & Optimization

### Common Issues

- Low Yield in Cyclization (Route 1):
  - Cause: Incomplete epoxide opening or polymerization.
  - Solution: Ensure high agitation rates (biphasic system). Use fresh 2-aminoethyl hydrogen sulfate. Maintain temperature strictly at 60°C; higher temps promote polymerization.
- TPPO Contamination (Route 2):
  - Cause: Poor precipitation of triphenylphosphine oxide.
  - Solution: Use a resin-bound phosphine (PS-PPh<sub>3</sub>) for easier filtration, or perform a saponification workup if the product is stable.
- Racemization:
  - Risk:[6] Acid-catalyzed ring opening of the epoxide at the chiral center during Route 1.
  - Prevention: Keep the reaction basic (pH > 10) during the epoxide opening step.

## References

- Mitsunobu Reaction Protocol:Swamy, K. C. K., et al. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109.6 (2009): 2551-2651.[Link](#)
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- Chiral Separation:Phenomenex Application Note: "Chiral Separation of Morpholine Derivatives using Lux Cellulose-1."[Link](#)
- General Properties:PubChem Compound Summary for CID 11234567 (Analog).[Link](#)

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